1-Bromo-2-(bromomethyl)-6-fluoronaphthalene
Overview
Description
1-Bromo-2-(bromomethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes. It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(bromomethyl)-6-fluoronaphthalene typically involves the bromination of 2-(bromomethyl)-6-fluoronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored closely to maintain the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2-(hydroxymethyl)-6-fluoronaphthalene or 2-(aminomethyl)-6-fluoronaphthalene.
Elimination Reactions: Products include 2-(fluoronaphthyl)ethylene.
Oxidation Reactions: Products include 2-(bromomethyl)-6-fluoronaphthalene carboxylic acid or aldehyde derivatives.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-6-fluoronaphthalene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The fluorine atom influences the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-2-(trifluoromethylthio)benzene
Uniqueness
1-Bromo-2-(bromomethyl)-6-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-6-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2F/c12-6-8-2-1-7-5-9(14)3-4-10(7)11(8)13/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVCFWDGTSUHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)CBr)C=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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